molecular formula C7H3F3N2O B1386567 2-(Trifluoromethyl)oxazolo[4,5-b]pyridine CAS No. 894406-63-4

2-(Trifluoromethyl)oxazolo[4,5-b]pyridine

Cat. No.: B1386567
CAS No.: 894406-63-4
M. Wt: 188.11 g/mol
InChI Key: MJILPMZYOJELAX-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that features both an oxazole and a pyridine ring fused together. The trifluoromethyl group attached to the oxazole ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with trifluoroacetic anhydride, followed by cyclization with a suitable reagent to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

2-(Trifluoromethyl)oxazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. This can result in inhibition of enzyme activity or alteration of receptor signaling, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)thiazolo[4,5-b]pyridine
  • 2-(Trifluoromethyl)imidazo[4,5-b]pyridine
  • 2-(Trifluoromethyl)pyrazolo[4,5-b]pyridine

Uniqueness

2-(Trifluoromethyl)oxazolo[4,5-b]pyridine is unique due to the presence of both an oxazole and a pyridine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(trifluoromethyl)-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)6-12-5-4(13-6)2-1-3-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJILPMZYOJELAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652026
Record name 2-(Trifluoromethyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894406-63-4
Record name 2-(Trifluoromethyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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